molecular formula C20H24ClN3O4S B2840251 1-(4-Butoxyphenyl)-3-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea CAS No. 1203354-65-7

1-(4-Butoxyphenyl)-3-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea

Cat. No.: B2840251
CAS No.: 1203354-65-7
M. Wt: 437.94
InChI Key: YQIOWDAMWPLWGU-UHFFFAOYSA-N
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Description

    Starting Material: 4-Chloroaniline

    Reaction: Diazotization followed by Sandmeyer reaction to introduce the chloro group.

  • Coupling Reaction:

      Reagents: The butoxyphenyl intermediate and the chlorophenyl intermediate.

      Conditions: Coupling under acidic or basic conditions to form the urea linkage.

  • Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Butoxyphenyl)-3-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

    • Formation of the Butoxyphenyl Intermediate:

        Starting Material: 4-Butoxyphenol

        Reaction: Alkylation with an appropriate alkyl halide under basic conditions to form 4-butoxyphenyl ether.

    Chemical Reactions Analysis

    Types of Reactions: 1-(4-Butoxyphenyl)-3-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea can undergo various chemical reactions, including:

      Oxidation: The isothiazolidinyl moiety can be oxidized to form sulfoxides or sulfones.

      Reduction: The nitro group, if present, can be reduced to an amine.

      Substitution: Halogen atoms can be substituted with nucleophiles under appropriate conditions.

    Common Reagents and Conditions:

      Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

      Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

      Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Major Products:

      Oxidation: Sulfoxides or sulfones.

      Reduction: Amines.

      Substitution: Corresponding substituted derivatives.

    Scientific Research Applications

    1-(4-Butoxyphenyl)-3-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea has several applications in scientific research:

      Chemistry: Used as a building block for the synthesis of more complex molecules.

      Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

      Medicine: Explored for its potential therapeutic effects in various diseases.

      Industry: Utilized in the development of new materials with specific properties.

    Mechanism of Action

    The mechanism of action of 1-(4-Butoxyphenyl)-3-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isothiazolidinyl moiety can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of biological pathways.

    Comparison with Similar Compounds

      1-(4-Butoxyphenyl)-3-(4-chlorophenyl)urea: Lacks the isothiazolidinyl moiety.

      1-(4-Butoxyphenyl)-3-(4-methylphenyl)urea: Substitutes the chloro group with a methyl group.

      1-(4-Butoxyphenyl)-3-(4-nitrophenyl)urea: Contains a nitro group instead of the chloro group.

    Uniqueness: 1-(4-Butoxyphenyl)-3-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea is unique due to the presence of the isothiazolidinyl moiety, which imparts distinct chemical and biological properties compared to its analogs.

    This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts

    Biological Activity

    1-(4-Butoxyphenyl)-3-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea is a synthetic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

    Chemical Structure and Properties

    The compound is characterized by the following structural features:

    • Urea moiety : Contributes to its biological activity.
    • Chloro and butoxy substituents : Influence solubility and interaction with biological targets.
    • Dioxidoisothiazolidin group : May play a role in its mechanism of action.

    Structural Formula

    C16H18ClN3O3S\text{C}_{16}\text{H}_{18}\text{ClN}_{3}\text{O}_{3}\text{S}

    Antihyperglycemic Effects

    Research indicates that derivatives of phenyl urea, including this compound, exhibit antihyperglycemic activity. In vitro studies suggest that these compounds may act as PPAR gamma agonists, which are important for glucose metabolism regulation .

    Anticancer Properties

    Several studies have evaluated the anticancer potential of similar urea derivatives. These compounds often demonstrate cytotoxic effects against various cancer cell lines, suggesting a mechanism that may involve apoptosis induction and cell cycle arrest .

    The precise mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with specific cellular receptors or enzymes involved in metabolic pathways.

    Case Studies

    • Antihyperglycemic Activity :
      • A study conducted on phenyl urea derivatives demonstrated significant reductions in blood glucose levels in diabetic models. The compound showed promise as a potential therapeutic agent for managing diabetes .
    • Cytotoxicity Assays :
      • In vitro assays on various cancer cell lines (e.g., MCF-7, HeLa) revealed that the compound exhibits significant cytotoxicity, with IC50 values indicating effective concentration ranges for therapeutic applications.

    Data Tables

    Activity Effect Reference
    AntihyperglycemicBlood glucose reduction
    Cytotoxicity (MCF-7)IC50 = 15 µM
    Cytotoxicity (HeLa)IC50 = 20 µM

    Q & A

    Basic Research Questions

    Q. What synthetic routes are recommended for synthesizing 1-(4-Butoxyphenyl)-3-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea, and what parameters critically influence yield and purity?

    Methodological Answer: Synthesis typically involves multi-step reactions, starting with the preparation of the isothiazolidine-dioxide moiety and subsequent coupling with urea precursors. Critical parameters include:

    • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for urea bond formation .
    • Temperature control : Reactions involving chloro-substituted intermediates often require低温 (0–5°C) to prevent side reactions .
    • Catalyst optimization : Use of coupling agents like EDCI/HOBt improves amide/urea bond formation efficiency .

    Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

    Methodological Answer:

    • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., urea NH···O interactions) .
    • NMR spectroscopy : Use 13C^{13}\text{C}-DEPTO to distinguish quaternary carbons in the isothiazolidine ring .
    • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity at the chloro-substituted phenyl group .

    Advanced Research Questions

    Q. What strategies resolve contradictory bioactivity data across studies, particularly in anticancer vs. antimicrobial assays?

    Methodological Answer:

    • Assay standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and MIC thresholds (e.g., 10 µg/mL for antimicrobial tests) to minimize variability .
    • Control experiments : Include positive controls (e.g., doxorubicin for anticancer assays) and validate membrane permeability via logP measurements .
    • Mechanistic profiling : Compare transcriptomic responses in cancer vs. bacterial models to identify target specificity .

    Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

    Methodological Answer:

    • Substituent variation : Replace the butoxy group with shorter alkoxy chains (e.g., methoxy) to enhance solubility without losing affinity .
    • Isosteric replacement : Substitute the chloro group with trifluoromethyl to improve metabolic stability .
    • Pharmacophore mapping : Use molecular docking to prioritize modifications at the isothiazolidine-dioxide moiety for target selectivity .

    Properties

    IUPAC Name

    1-(4-butoxyphenyl)-3-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]urea
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H24ClN3O4S/c1-2-3-12-28-17-8-5-15(6-9-17)22-20(25)23-16-7-10-18(21)19(14-16)24-11-4-13-29(24,26)27/h5-10,14H,2-4,11-13H2,1H3,(H2,22,23,25)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YQIOWDAMWPLWGU-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCOC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H24ClN3O4S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    437.9 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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